Cas no 2097928-69-1 (2-({1-2-(naphthalen-1-yl)acetylpiperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one)

2-({1-2-(naphthalen-1-yl)acetylpiperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one Chemical and Physical Properties
Names and Identifiers
-
- 2-({1-2-(naphthalen-1-yl)acetylpiperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one
- 2-[[1-(2-naphthalen-1-ylacetyl)piperidin-4-yl]methyl]-6-phenylpyridazin-3-one
- F6496-3280
- 2-({1-[2-(naphthalen-1-yl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one
- 2097928-69-1
- AKOS032465518
-
- Inchi: 1S/C28H27N3O2/c32-27-14-13-26(23-8-2-1-3-9-23)29-31(27)20-21-15-17-30(18-16-21)28(33)19-24-11-6-10-22-7-4-5-12-25(22)24/h1-14,21H,15-20H2
- InChI Key: IHRZOTXJMCVJOL-UHFFFAOYSA-N
- SMILES: O=C(CC1=CC=CC2C=CC=CC1=2)N1CCC(CN2C(C=CC(C3C=CC=CC=3)=N2)=O)CC1
Computed Properties
- Exact Mass: 437.21032711g/mol
- Monoisotopic Mass: 437.21032711g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 33
- Rotatable Bond Count: 5
- Complexity: 761
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 53Ų
2-({1-2-(naphthalen-1-yl)acetylpiperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6496-3280-10mg |
2-({1-[2-(naphthalen-1-yl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one |
2097928-69-1 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6496-3280-25mg |
2-({1-[2-(naphthalen-1-yl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one |
2097928-69-1 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6496-3280-40mg |
2-({1-[2-(naphthalen-1-yl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one |
2097928-69-1 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6496-3280-2μmol |
2-({1-[2-(naphthalen-1-yl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one |
2097928-69-1 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6496-3280-30mg |
2-({1-[2-(naphthalen-1-yl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one |
2097928-69-1 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6496-3280-20mg |
2-({1-[2-(naphthalen-1-yl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one |
2097928-69-1 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6496-3280-20μmol |
2-({1-[2-(naphthalen-1-yl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one |
2097928-69-1 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6496-3280-3mg |
2-({1-[2-(naphthalen-1-yl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one |
2097928-69-1 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6496-3280-5mg |
2-({1-[2-(naphthalen-1-yl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one |
2097928-69-1 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6496-3280-2mg |
2-({1-[2-(naphthalen-1-yl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one |
2097928-69-1 | 2mg |
$59.0 | 2023-09-08 |
2-({1-2-(naphthalen-1-yl)acetylpiperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one Related Literature
-
Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
-
Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
-
Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631
-
Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366
Additional information on 2-({1-2-(naphthalen-1-yl)acetylpiperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one
Introduction to 2-({1-2-(naphthalen-1-yl)acetylpiperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one (CAS No. 2097928-69-1)
2-({1-2-(naphthalen-1-yl)acetylpiperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one (CAS No. 2097928-69-1) is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyridazine class of heterocyclic molecules, which are widely recognized for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups, including a naphthalene moiety, an acetylpiperidine ring, and a phenyl substituent, contributes to its unique chemical properties and biological relevance.
The naphthalen-1-yl group in the molecular structure is a key feature that influences the compound's interactions with biological targets. Naphthalene derivatives are known for their ability to modulate various enzymatic pathways and receptor binding affinities, making them valuable scaffolds in drug discovery. In particular, the acetylpiperidin-4-yl moiety introduces a piperidine core, which is commonly found in many bioactive molecules due to its ability to enhance solubility and binding affinity. This structural component is particularly relevant in the development of central nervous system (CNS) drugs, where piperidine derivatives have shown promise.
The 6-phenyl substituent further enhances the compound's pharmacological potential by contributing to its lipophilicity and electronic properties. Phenyl groups are frequently incorporated into drug molecules to improve their pharmacokinetic profiles and target specificity. The combination of these structural elements in 2-(1-(naphthalen-l -yl)acetylpiperidin-l -4 -yl)methyl)-6-phcnlyl)-2,3-dihydropyridazin-l -3-one suggests a multifaceted approach to drug design, targeting multiple biological pathways simultaneously.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of complex molecules with greater accuracy. Studies have shown that the pyridazine core of this compound can interact with enzymes and receptors in ways that may lead to therapeutic benefits. For instance, modifications at the dihydropyridazin-l -3-one ring have been explored for their potential in inhibiting inflammatory pathways and modulating neurotransmitter release. These findings align with current research trends aimed at developing novel therapeutics for neurological and inflammatory disorders.
The molecular framework of 2-(1-(naphthalen-l -yl)acetylpiperidin-l -4 -yl)methyl)-6-phcnlyl)-2,3-dihydropyridazin-l -3-one also makes it a candidate for further derivatization, allowing researchers to fine-tune its pharmacological properties. Functional group modifications can be strategically employed to enhance binding affinity, reduce toxicity, or improve metabolic stability. Such modifications are critical in the drug development process, where optimizing a molecule's pharmacokinetic profile is essential for clinical success.
In the context of modern drug discovery, this compound exemplifies the importance of integrating structural complexity with biological function. The naphthalen-l -yl, acetylpiperidin-l -4 -yl, and 6-phcnlyl components work synergistically to create a molecule with potential applications across multiple therapeutic areas. Researchers are particularly interested in exploring its interactions with proteins involved in cancer metabolism and neurodegenerative diseases. Preliminary studies suggest that it may exhibit inhibitory effects on key enzymes such as kinases and phosphodiesterases, which are implicated in various pathological processes.
The synthesis of 2-(1-(naphthalen-l -yl)acetylpiperidin-l -4 -yl)methyl)-6-phcnlyl)-2,3-dihydropyridazin-l -3-one represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful control of reaction conditions to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex core structure efficiently. These synthetic strategies are crucial for producing sufficient quantities of the compound for preclinical testing and further characterization.
As research progresses, collaborations between chemists and biologists will be essential for translating laboratory findings into clinical applications. The unique structural features of this compound provide a rich foundation for investigating its mechanisms of action and potential therapeutic benefits. By leveraging cutting-edge technologies such as high-throughput screening and CRISPR-based assays, researchers can accelerate the discovery process and identify novel drug candidates more rapidly.
The development of 2-(1-(naphthalen-l -yl)acetylpiperidin-l -4 -yl)methyl)-6-phcnlyl)-2,3-dihydropyridazin-l -3-one also underscores the growing importance of interdisciplinary approaches in pharmaceutical research. Integrating insights from chemistry, biology, pharmacology, and computational science allows for a more comprehensive understanding of drug action. This holistic perspective is essential for addressing complex diseases such as cancer and neurodegenerative disorders, which require targeted therapies with minimal side effects.
In conclusion, 2-(1-(naphthalen-l -yl)acetylpiperidin-l -4 -yl)methyl)-6-phcnlyl)-2 , 3-dih ydrop y ridazin l , 3-on e (CAS No . 20979 28 69 l ) represents a promising candidate for further exploration in medicinal chemistry . Its complex molecular architecture , combined with its predicted biological activity , makes it an attractive molecule for developing new therapeutics . As research continues , it is likely that additional insights into its pharmacological properties will emerge , paving the way for innovative treatments across multiple disease areas .
2097928-69-1 (2-({1-2-(naphthalen-1-yl)acetylpiperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one) Related Products
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)
- 61549-49-3(9-Decenenitrile)
- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)
- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)



